molecular formula C18H26N2O4S B4761870 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine

1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine

Cat. No. B4761870
M. Wt: 366.5 g/mol
InChI Key: KIUHWHHSWXVJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical processes that include coupling reactions, substitution reactions, and careful control of reaction conditions to achieve the desired products. For example, the synthesis of O-substituted derivatives of certain sulfonamides involves the coupling of benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with various electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine, utilizing techniques like X-ray diffraction, has provided detailed insights into their conformation, crystal system, and geometry around sulfur atoms. For instance, compounds with a piperidine nucleus have been observed to adopt chair conformations, with distorted tetrahedral geometry around the sulfur atom, demonstrating the complex structural attributes of these molecules (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide compounds, including those similar to 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine, involve various reaction mechanisms and interactions. Studies have explored the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the influence of these groups on chemical reactivity (Golub & Becker, 2015).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. The crystallization in specific crystal systems and the determination of unit cell parameters through X-ray crystallography provide valuable information on the physical characteristics of sulfonamide derivatives (S. Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with biological molecules, are subjects of ongoing research. The synthesis and characterization of these compounds involve evaluating their potential biological activities and understanding their interaction mechanisms at the molecular level (Khalid et al., 2013).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific derivative and its intended use. For example, some piperidine derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Future Directions

The future directions in the research and development of piperidine derivatives like “1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine” could involve the exploration of new synthesis methods, the discovery of new pharmacological applications, and the design of new piperidine compounds with different biological profiles .

properties

IUPAC Name

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-16-9-8-15(18(21)19-10-4-2-5-11-19)14-17(16)25(22,23)20-12-6-3-7-13-20/h8-9,14H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHWHHSWXVJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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